7-amino-2-oxo-2H-chromene-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-amino-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUGLRBZSAWYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577615 | |
| Record name | 7-Amino-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103030-07-5 | |
| Record name | 7-Amino-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-oxo-2H-chromene-3-carboxylic acid typically involves the conversion of 7-amino-4-methyl-2H-chromen-2-one to its diazonium salt, followed by reaction with 3-chloropentane-2,4-dione to afford N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride . Another method involves the synthesis of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid ethyl ester, which is then hydrolyzed and de-esterified to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-amino-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the coumarin ring.
Reduction: This reaction can reduce the carbonyl group to a hydroxyl group.
Substitution: This reaction can introduce different substituents on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Medicinal Chemistry
7-Amino-2-oxo-2H-chromene-3-carboxylic acid has demonstrated potential in medicinal applications, particularly due to its antimicrobial and anticancer properties.
- Antimicrobial Activity: Research indicates that this compound exhibits activity against various Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
- Anticancer Properties: In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example:
| Cell Line | Treatment Duration | IC50 (μM) |
|---|---|---|
| MCF-7 | 24 h | 32.01 |
| HeLa | 48 h | 27.84 |
These results indicate that the compound may induce apoptosis through mechanisms such as ROS generation and cell cycle arrest.
Fluorescent Probes
The unique structure of this compound makes it suitable for use as a fluorescent probe in biochemical research. Its fluorescence properties allow for visualization of cellular dynamics and interactions within biological systems. For instance:
- Cellular Imaging Studies: Researchers have utilized this compound to track solvation dynamics within micelles, enhancing understanding of protein interactions in cellular environments .
Industrial Applications
In the industrial sector, this compound is explored for its use in the production of dyes and pigments due to its chromophore properties. Its ability to absorb light makes it suitable for applications in colorants and fluorescent materials.
Antiproliferative Effects
A study investigating the antiproliferative effects of derivatives based on this compound found that they exhibited comparable activity to established drugs like SAHA (suberoylanilide hydroxamic acid). The treatment resulted in increased expression of p21 and decreased levels of p53, indicating a shift in cell cycle regulation.
In Vivo Cancer Studies
In vivo experiments indicated that treatment with derivatives of this compound led to reduced tumor growth in xenograft models of breast cancer, providing evidence for its therapeutic potential.
Mechanism of Action
The mechanism of action of 7-amino-2-oxo-2H-chromene-3-carboxylic acid involves its inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, which are mediators of inflammation. By inhibiting COX-2, this compound can reduce inflammation and pain .
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Structural Analogues and Substituent Effects
The biological and chemical profiles of coumarin derivatives are highly substituent-dependent. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Melting Points: Amino and hydroxy derivatives generally exhibit lower melting points (e.g., 218–223°C for 8-methoxy derivatives ) compared to halogenated or naphtho-coumarins (235–236°C ).
- Solubility : Carboxylic acid groups enhance aqueous solubility, but halogen or alkyl substituents counteract this by increasing hydrophobicity. For example, 7-bromo-2-oxo-2H-chromene-3-carboxylic acid (MFCD28405276) is less water-soluble than its hydroxy counterpart .
- Spectroscopic Data: IR spectra for methoxy derivatives show characteristic C=O stretches at ~1769 cm⁻¹, while amino-substituted coumarins display N-H stretches near 3400 cm⁻¹ .
Functional Group Impact on Reactivity
- Amino Groups: Enhance nucleophilicity, enabling amide bond formation (e.g., coupling with acid chlorides to generate carboxamides) .
- Halogens : Facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
- Methoxy Groups : Electron-donating effects stabilize the coumarin core against oxidative degradation .
Biological Activity
7-Amino-2-oxo-2H-chromene-3-carboxylic acid, a derivative of the coumarin family, has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by its chromene structure, which contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, such as reduction and substitution, leading to the formation of numerous derivatives with potentially enhanced biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
- DNA Interaction : It can form reactive intermediates through bioreduction, which may interact with DNA, leading to cytotoxic effects.
- Cell Signaling Modulation : this compound influences cell signaling pathways, impacting gene expression and cellular metabolism.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Low |
The compound's efficacy against these bacteria suggests it could be a candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression in cancer cells. Notably, structure–activity relationship (SAR) analyses reveal that modifications in the chromene structure can enhance its anticancer potency .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various coumarin derivatives, including this compound. Results indicated strong inhibition against Staphylococcus pneumoniae and moderate activity against other Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Another study focused on the anticancer effects of coumarin derivatives on human cancer cell lines. The findings revealed that this compound significantly reduced cell viability in breast cancer cells through apoptosis induction .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing derivatives of 7-amino-2-oxo-2H-chromene-3-carboxylic acid?
- Methodology : Derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, allyl derivatives are prepared by reacting the parent compound with allyl bromide in the presence of potassium carbonate (K₂CO₃) as a base and dry DMF as a solvent. The reaction mixture is stirred under inert conditions (e.g., nitrogen atmosphere) at 60–80°C for 12–24 hours. Purification involves flash column chromatography (silica gel, acetone/hexane gradient) followed by recrystallization from acetone to obtain single crystals for structural validation .
- Key Considerations : Monitor reaction progress using TLC, and optimize solvent polarity for chromatography to minimize byproduct co-elution.
Q. How should NMR spectroscopy and X-ray crystallography be applied to characterize this compound?
- NMR Protocol : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm molecular structure. For example, the aromatic proton signals in ¹H NMR typically appear between δ 6.5–8.5 ppm, while the carbonyl carbons (C=O) resonate at ~160–180 ppm in ¹³C NMR .
- X-ray Crystallography : Recrystallize the compound from acetone, and collect diffraction data using a single-crystal X-ray diffractometer. Refinement with SHELXL (via Olex2 interface) ensures accurate bond-length and angle measurements. Compare experimental PXRD patterns with calculated ones to verify phase purity .
Q. What safety protocols are critical for handling this compound in the lab?
- Handling : Use explosion-proof equipment, avoid static discharge, and store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere).
- Exposure Mitigation : Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, rinse immediately with water for 15 minutes. For inhalation exposure, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural validation?
- Contradiction Analysis : If NMR data suggest a planar conformation but X-ray reveals non-planarity (e.g., due to crystal packing), perform DFT calculations (e.g., Gaussian09) to compare energy-minimized structures with experimental data. Cross-validate using IR spectroscopy to detect hydrogen-bonding interactions that may distort the solution-phase structure .
- Elemental Analysis : Confirm empirical formula via CHNS microanalysis to rule out solvent inclusion or stoichiometric errors .
Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice?
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D, C, or R motifs) using Mercury CSD 2.0. For example, N–H···O and O–H···O interactions in the crystal lattice can be visualized as chains or rings, influencing packing density .
- Thermal Ellipsoid Plots : Use SHELXL-refined displacement parameters to assess thermal motion, which may indicate weak interactions or disorder .
Q. How can computational tools like SHELX and Mercury address ambiguities in structural refinement?
- SHELX Workflow : For twinned crystals, employ the TWIN/BASF commands in SHELXL to refine twin laws. Use the HKLF5 format for multi-component datasets. Validate with R-factor convergence (<5%) and low residual electron density peaks .
- Mercury Visualization : Generate void maps to identify solvent-accessible regions and assess crystallographic voids (>20 ų). Compare packing similarity metrics (e.g., COMPACK algorithm) against CSD entries to detect polymorphism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
